Motilin-(1-12) (human)
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Overview
Description
Motilin-(1-12) (human) is a synthetic fragment of the human motilin peptide, which is a gastrointestinal hormone primarily produced in the small intestine. Motilin plays a crucial role in regulating gastrointestinal motility by stimulating gastric contractions during the fasting state . The motilin-(1-12) fragment consists of the first twelve amino acids of the full-length motilin peptide and retains some of its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of motilin-(1-12) (human) typically involves solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated step-by-step until the desired sequence is achieved. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the final product .
Industrial Production Methods
Industrial production of motilin-(1-12) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and advanced purification techniques, such as preparative HPLC, are used to ensure high purity and yield. Quality control measures, including mass spectrometry and amino acid analysis, are implemented to verify the identity and purity of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
Motilin-(1-12) (human) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide sequence can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase for introducing mutations.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptide variants with altered amino acid sequences.
Scientific Research Applications
Motilin-(1-12) (human) has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, purification, and characterization techniques.
Biology: Employed in research on gastrointestinal motility and the role of motilin in regulating gastric contractions.
Medicine: Investigated for its potential therapeutic applications in treating gastrointestinal disorders, such as gastroparesis and functional dyspepsia.
Industry: Utilized in the development of motilin receptor agonists and antagonists for pharmaceutical applications
Mechanism of Action
Motilin-(1-12) (human) exerts its effects by binding to the motilin receptor, a G protein-coupled receptor (GPCR) located on the surface of gastrointestinal smooth muscle cells. Upon binding, the receptor activates intracellular signaling pathways involving Gq proteins, leading to an increase in intracellular calcium levels. This calcium influx triggers smooth muscle contraction, resulting in enhanced gastrointestinal motility .
Comparison with Similar Compounds
Similar Compounds
Motilin-(1-13) (human): Another synthetic fragment of human motilin, consisting of the first thirteen amino acids.
Erythromycin: A macrolide antibiotic that acts as a motilin receptor agonist, mimicking the effects of motilin on gastrointestinal motility.
Uniqueness
Motilin-(1-12) (human) is unique in its ability to retain the biological activity of the full-length motilin peptide while being a smaller, more manageable fragment. This makes it a valuable tool for studying the structure-activity relationships of motilin and its receptor. Additionally, its synthetic nature allows for precise modifications and the development of peptide-based therapeutics .
Properties
Molecular Formula |
C71H104N16O18 |
---|---|
Molecular Weight |
1469.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H104N16O18/c1-8-40(6)58(85-66(100)53-22-16-32-87(53)69(103)57(39(4)5)84-60(94)46(72)34-42-17-11-9-12-18-42)67(101)83-52(35-43-19-13-10-14-20-43)65(99)86-59(41(7)88)68(102)82-51(36-44-23-25-45(89)26-24-44)61(95)77-37-55(91)78-47(28-30-56(92)93)62(96)81-50(33-38(2)3)64(98)79-48(27-29-54(73)90)63(97)80-49(70(104)105)21-15-31-76-71(74)75/h9-14,17-20,23-26,38-41,46-53,57-59,88-89H,8,15-16,21-22,27-37,72H2,1-7H3,(H2,73,90)(H,77,95)(H,78,91)(H,79,98)(H,80,97)(H,81,96)(H,82,102)(H,83,101)(H,84,94)(H,85,100)(H,86,99)(H,92,93)(H,104,105)(H4,74,75,76)/t40-,41+,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1 |
InChI Key |
RMFLNSINIQWBNF-YJSHLDSISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
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